4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde
Overview
Description
4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde is an organic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde typically involves the introduction of difluoroethoxy and trifluoromethyl groups onto a benzaldehyde scaffold. One common method involves the reaction of 4-hydroxy-3-trifluoromethylbenzaldehyde with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzoic acid.
Reduction: 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity or receptor binding.
Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutics with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoroethoxy)-benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-Trifluoromethylbenzaldehyde: Lacks the difluoroethoxy group, affecting its solubility and chemical behavior.
4-(2,2-Difluoroethoxy)-3-methylbenzaldehyde: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric effects.
Uniqueness
4-(2,2-Difluoroethoxy)-3-trifluoromethylbenzaldehyde is unique due to the presence of both difluoroethoxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O2/c11-9(12)5-17-8-2-1-6(4-16)3-7(8)10(13,14)15/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRZLYUJGMJTCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.